

in vitro characterization of JYL 1511

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Compound of Interest

Compound Name: JYL 1511

Cat. No.: B1673193

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An In-Depth Technical Guide to the In Vitro Characterization of JYL 1511

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro pharmacological profile of **JYL 1511**, a partial agonist of the vanilloid receptor 1 (VR1), also known as Transient Receptor Potential Vanilloid 1 (TRPV1).

Core Compound Activity

JYL 1511 has been identified as a high-affinity partial agonist of the vanilloid receptor VR1.^[1] Its activity has been quantified through radioligand binding and functional cellular assays.

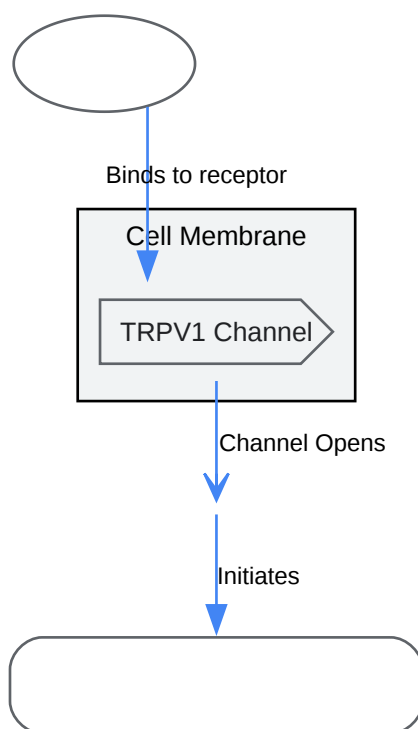
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **JYL 1511**'s interaction with the rat VR1 receptor as determined in Chinese Hamster Ovary (CHO) cells engineered to overexpress the receptor.

Parameter	Value	Assay Description	Cell Line	Reference
Ki	50.4 nM	Inhibition of [3H]Resiniferatoxin binding	CHO cells overexpressing rat VR1	[1]
IC50	3.4 nM	Inhibition of Capsaicin-induced ⁴⁵ Ca ²⁺ uptake	CHO cells overexpressing rat VR1	[1]
EC50	32.4 nM	Agonist activity measured by ⁴⁵ Ca ²⁺ uptake	CHO cells overexpressing rat VR1	[1]

Signaling Pathway

JYL 1511, as a partial agonist of the TRPV1 receptor, modulates the influx of cations, primarily Ca²⁺, into the cell. This action mimics the effect of the natural agonist capsaicin, but with lower efficacy. The binding of **JYL 1511** to the receptor induces a conformational change that opens the ion channel.



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TRPV1 signaling pathway activation by **JYL 1511**.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard pharmacological assays for ion channel characterization.

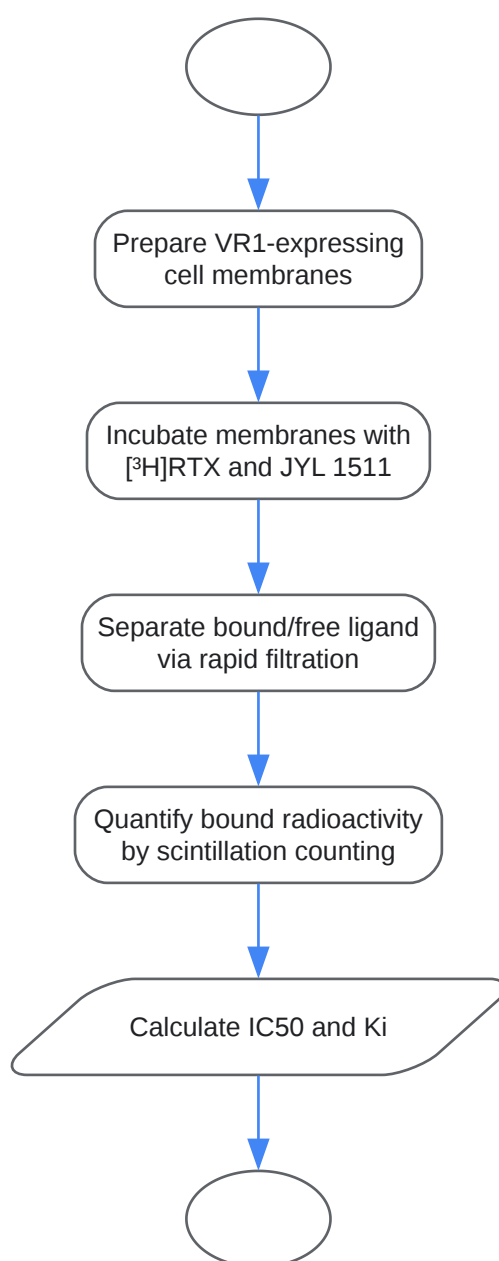
Radioligand Binding Assay ($[^3\text{H}]$ Resiniferatoxin)

This competitive binding assay quantifies the affinity of **JYL 1511** for the VR1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand, $[^3\text{H}]$ Resiniferatoxin (RTX).

Methodology:

- **Membrane Preparation:** Membranes are prepared from CHO cells stably expressing the rat VR1 receptor.
- **Incubation:** A constant concentration of $[^3\text{H}]$ RTX is incubated with the cell membranes in the presence of varying concentrations of **JYL 1511**.

- Equilibration: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound $[^3\text{H}]\text{RTX}$, is measured by liquid scintillation counting.
- Data Analysis: The concentration of **JYL 1511** that inhibits 50% of the specific binding of $[^3\text{H}]\text{RTX}$ (IC_{50}) is determined. The K_i is then calculated using the Cheng-Prusoff equation.



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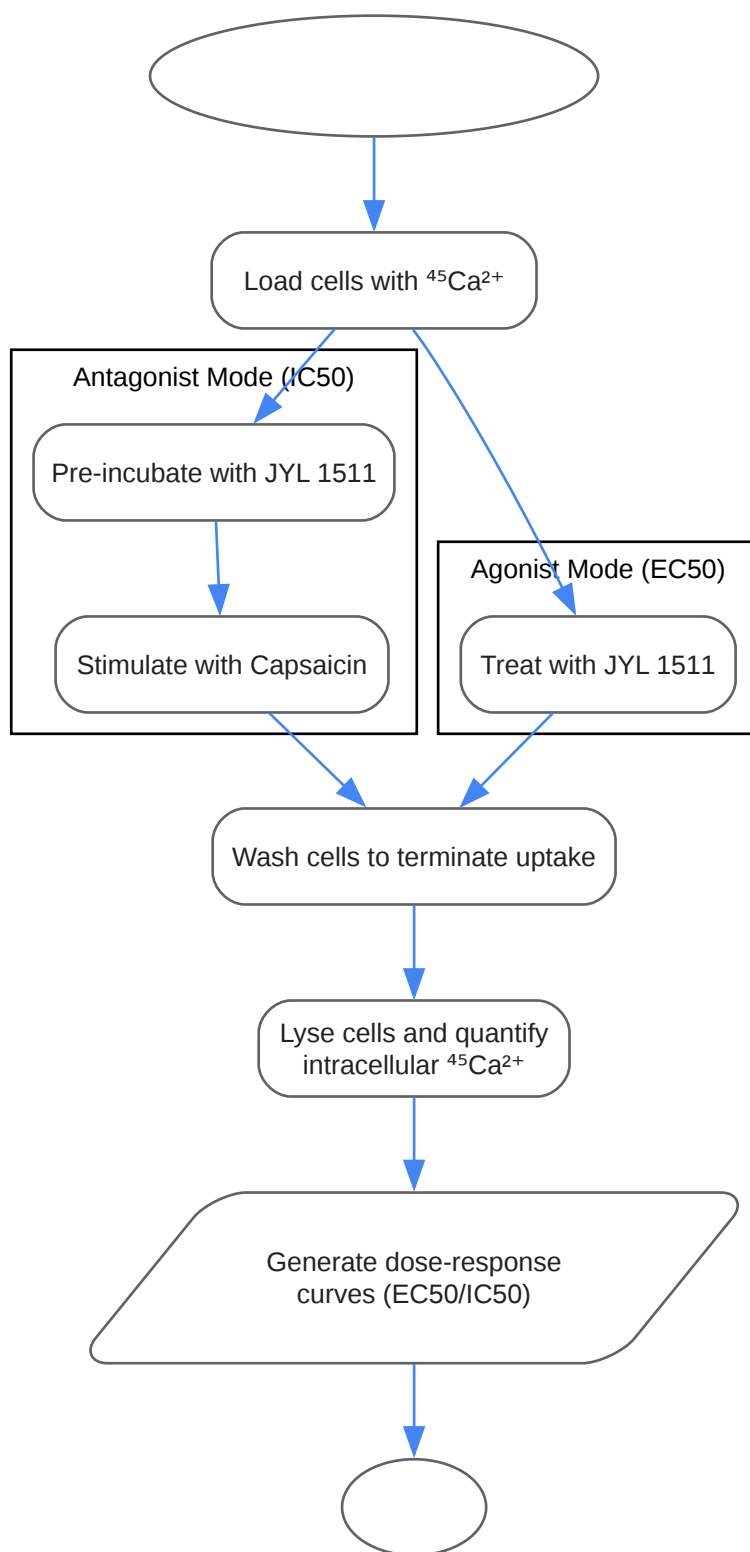
Workflow for the [^3H]Resiniferatoxin binding assay.

Calcium ($^{45}\text{Ca}^{2+}$) Uptake Assay

This functional assay measures the ability of **JYL 1511** to either stimulate (agonist activity) or inhibit capsaicin-induced (antagonist activity) calcium influx through the VR1 channel.

Methodology:

- Cell Culture: CHO cells overexpressing rat VR1 are cultured in 96-well plates.
- Loading: The cells are loaded with $^{45}\text{Ca}^{2+}$.
- Agonist Mode (for EC₅₀): Cells are treated with varying concentrations of **JYL 1511** to stimulate $^{45}\text{Ca}^{2+}$ uptake.
- Antagonist Mode (for IC₅₀): Cells are pre-incubated with varying concentrations of **JYL 1511** before being stimulated with a fixed concentration of capsaicin.^[1]
- Termination: The assay is stopped by washing the cells to remove extracellular $^{45}\text{Ca}^{2+}$.
- Lysis and Quantification: The cells are lysed, and the intracellular $^{45}\text{Ca}^{2+}$ is quantified using a scintillation counter.
- Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonist activity) and IC₅₀ (for antagonist activity) values.



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Workflow for the $^{45}\text{Ca}^{2+}$ uptake functional assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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